cis-N-Ethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-N-Ethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide: is a synthetic organic compound that belongs to the class of cyclopropane carboxamides. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and various functional groups including an ethyl group, a hydroxymethyl group, and a phenyl group. The cis configuration indicates that the substituents are on the same side of the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-N-Ethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of Functional Groups: The hydroxymethyl group can be introduced through hydroxymethylation reactions, while the ethyl group can be added via alkylation reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often used in substitution reactions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for potential biological activities such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of cis-N-Ethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
trans-N-Ethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide: Differing in the configuration of the substituents.
N-Methyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide: Differing in the alkyl group attached to the nitrogen.
2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid: Lacking the amide group.
Uniqueness
The unique cis configuration of cis-N-Ethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide may confer specific stereochemical
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H17NO2/c1-2-14-12(16)13(8-11(13)9-15)10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3,(H,14,16) |
InChI Key |
LHHUVRNINXPUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1(CC1CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.